molecular formula C21H40O4 B8074858 3-(octadecanoyloxy)propanoic acid CAS No. 803617-71-2

3-(octadecanoyloxy)propanoic acid

Cat. No.: B8074858
CAS No.: 803617-71-2
M. Wt: 356.5 g/mol
InChI Key: UMBHGGZUUFXXIL-UHFFFAOYSA-N
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Description

3-(octadecanoyloxy)propanoic acid is an ester derivative of propanoic acid, where the hydroxyl group of propanoic acid is esterified with stearic acid. This compound is characterized by its long hydrophobic stearoyl chain, making it a significant molecule in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(octadecanoyloxy)propanoic acid can be synthesized through esterification reactions. The most common method involves the reaction of stearic acid with 3-hydroxypropanoic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes as biocatalysts is also explored to enhance the efficiency and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3-(octadecanoyloxy)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield stearic acid and 3-hydroxypropanoic acid.

    Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.

Major Products Formed:

Scientific Research Applications

3-(octadecanoyloxy)propanoic acid finds applications in various fields:

Mechanism of Action

The mechanism of action of 3-(octadecanoyloxy)propanoic acid primarily involves its hydrolysis to release stearic acid and 3-hydroxypropanoic acid. These products can then participate in various metabolic pathways. The stearic acid component integrates into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

  • 3-(Allyloxy)propanoic acid
  • 3-(Bromobenzoyl)propanoic acid
  • 3-Hydroxypropanoic acid

Comparison: 3-(octadecanoyloxy)propanoic acid is unique due to its long hydrophobic stearoyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant properties, unlike its shorter-chain counterparts .

Properties

IUPAC Name

3-octadecanoyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-18-20(22)23/h2-19H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBHGGZUUFXXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962554
Record name 3-(Stearoyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4253-64-9, 803617-71-2
Record name 1-Carboxyethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Stearoyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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